

Molecular weight and formula of 6-Chloro-7-deazaguanine

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Compound of Interest

Compound Name: 6-Chloro-7-deazaguanine

Cat. No.: B559664

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6-Chloro-7-deazaguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Chloro-7-deazaguanine**, a pyrrolo[2,3-d]pyrimidine of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and its biological context, particularly in relation to the NF-κB signaling pathway.

Core Molecular Data

6-Chloro-7-deazaguanine, also known as 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a guanine analog where the nitrogen at position 7 is replaced by a carbon atom. This modification significantly alters its electronic properties and potential for biological interactions.

Property	Data
Chemical Formula	C ₆ H ₅ ClN ₄
Molecular Weight	168.58 g/mol
CAS Number	84955-31-7
Appearance	White to off-white solid
Melting Point	>300 °C
Solubility	Soluble in DMSO and DMF
IUPAC Name	2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Synthetic Protocol

The synthesis of **6-Chloro-7-deazaguanine** can be achieved through a multi-step process starting from a substituted pyrimidine. The following is a representative experimental protocol adapted from established methods for the synthesis of 7-deazaguanine analogs.

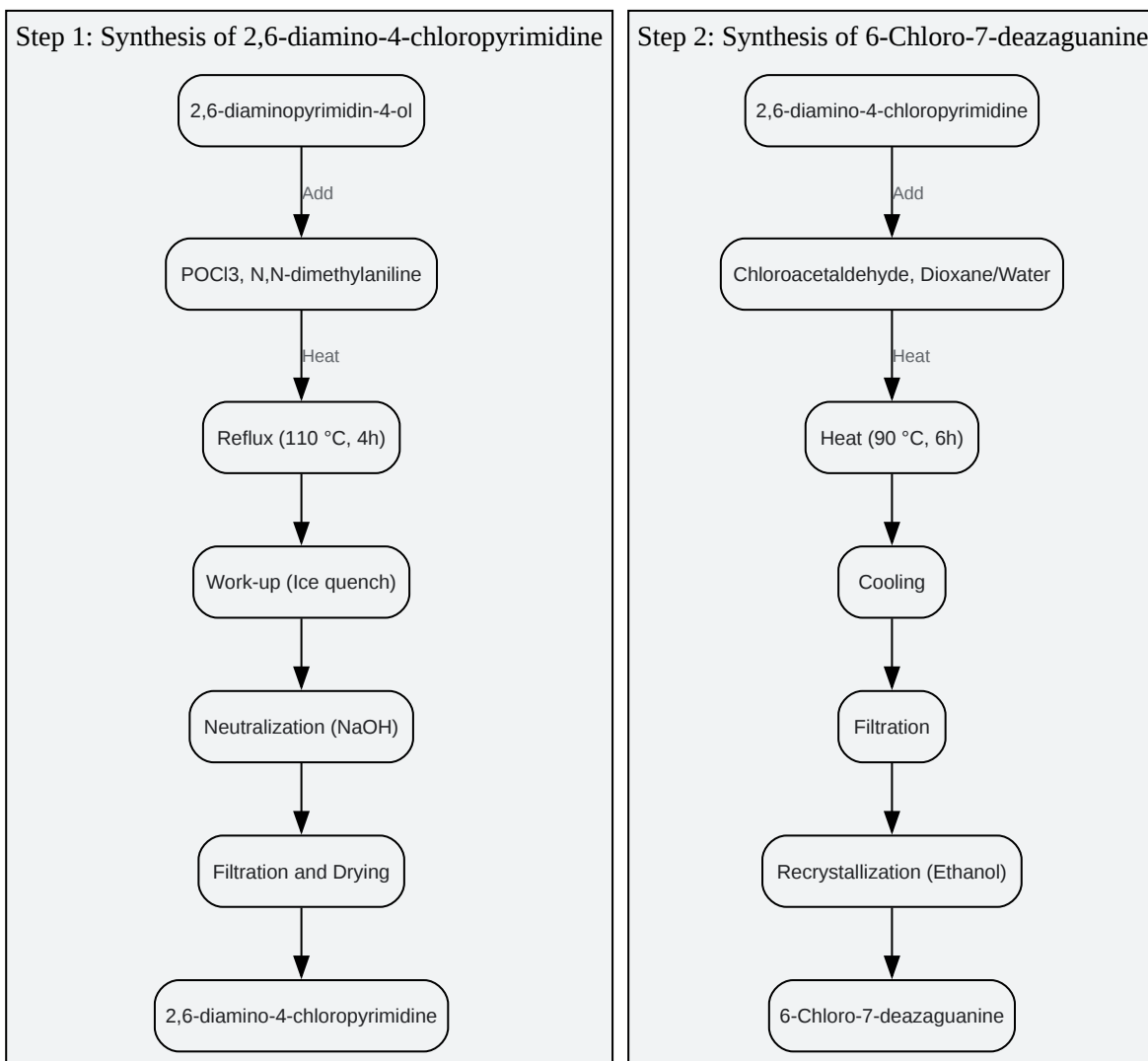
Experimental Protocol: Synthesis of **6-Chloro-7-deazaguanine**

Step 1: Synthesis of 2,6-diamino-4-chloropyrimidine

- **Reaction Setup:** To a solution of 2,6-diaminopyrimidin-4-ol (1 eq.) in phosphorus oxychloride (10 eq.), add N,N-dimethylaniline (1.2 eq.) dropwise at 0 °C.
- **Reaction Conditions:** The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4 hours.
- **Work-up:** After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice with vigorous stirring.
- **Neutralization and Isolation:** The acidic solution is neutralized with a cold, concentrated solution of sodium hydroxide to pH 8-9. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,6-diamino-4-chloropyrimidine.

Step 2: Synthesis of **6-Chloro-7-deazaguanine**

- **Reaction Setup:** 2,6-diamino-4-chloropyrimidine (1 eq.) is suspended in a mixture of dioxane and water (3:1).
- **Addition of Reagents:** To this suspension, chloroacetaldehyde (1.2 eq., 50% aqueous solution) is added dropwise at room temperature.
- **Reaction Conditions:** The reaction mixture is heated to 90 °C and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with water and then recrystallized from ethanol to afford pure **6-Chloro-7-deazaguanine**.



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Caption: Experimental workflow for the synthesis of **6-Chloro-7-deazaguanine**.

Biological Context and Signaling Pathways

6-Chloro-7-deazaguanine has been investigated for its potential as an inhibitor of I κ B kinase (IKK), a key enzyme complex in the canonical NF- κ B signaling pathway. However, it has been characterized as an inactive molecule in this regard. The NF- κ B pathway is crucial in regulating immune responses, inflammation, and cell survival.

Canonical NF- κ B Signaling Pathway

The canonical NF- κ B pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF α , IL-1). This activation leads to the recruitment of signaling adaptors to the receptor complex, which in turn activates the IKK complex. The IKK complex, consisting of IKK α , IKK β , and the regulatory subunit NEMO (IKK γ), phosphorylates the inhibitory I κ B α protein. This phosphorylation marks I κ B α for ubiquitination and subsequent proteasomal degradation. The degradation of I κ B α releases the p50/p65 (RelA) NF- κ B dimer, which then translocates to the nucleus to induce the transcription of target genes involved in inflammation and cell survival.

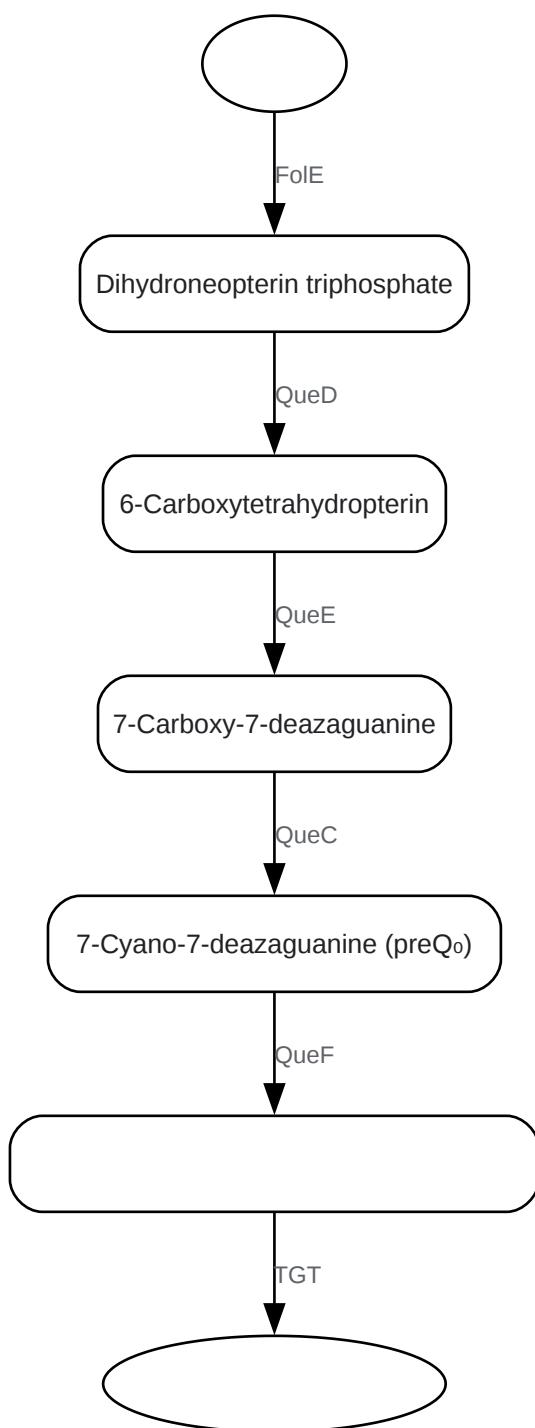


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Caption: The canonical NF- κ B signaling pathway.

Biosynthesis of 7-Deazaguanine Derivatives

In various organisms, 7-deazaguanine derivatives are synthesized from guanosine triphosphate (GTP). This biosynthetic pathway involves a series of enzymatic steps to form the precursor 7-cyano-7-deazaguanine (preQ $_0$), which is then further modified and incorporated into tRNA or DNA. This pathway highlights the natural occurrence of the 7-deazaguanine scaffold.



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Caption: Biosynthetic pathway of 7-deazaguanine derivatives.

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